molecular formula C19H33BrN2OSi B1529038 1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine CAS No. 1704068-59-6

1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Número de catálogo: B1529038
Número CAS: 1704068-59-6
Peso molecular: 413.5 g/mol
Clave InChI: UXMNNQPUPDIVBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine ( 1704068-59-6) is a piperazine-based chemical compound with a molecular formula of C19H33BrN2OSi and a molecular weight of 413.47 g/mol . This compound serves as a valuable synthetic intermediate and research tool in medicinal chemistry. It is specifically cited in computational modeling studies for the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel . Research into hERG binding is critical in the early stages of drug development to assess potential cardiotoxic effects and improve drug safety profiles . The compound features a bromobenzyl group and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyethyl chain, which can be further chemically modified. It is recommended to store this compound at -20°C for long-term stability (1-2 years) . This product is intended for research and use as a synthetic intermediate in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this material should wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, and avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation of mist, vapors, or gas.

Propiedades

IUPAC Name

2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33BrN2OSi/c1-19(2,3)24(4,5)23-15-14-21-10-12-22(13-11-21)16-17-8-6-7-9-18(17)20/h6-9H,10-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMNNQPUPDIVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1CCN(CC1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BrN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine is a synthetic compound with the molecular formula C19H33BrN2OSiC_{19}H_{33}BrN_{2}OSi. It features a piperazine ring, which is a common structural motif in many pharmaceutical agents. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

The compound's structure includes a bromobenzyl group and a tert-butyldimethylsilyl ether, which enhance its lipophilicity and stability. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a versatile precursor for further synthetic modifications. Additionally, the silyl group can be removed under acidic conditions, regenerating a hydroxyl group for subsequent reactions.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, such as:

  • Anxiolytic Activity : Similar piperazine derivatives have been studied for their potential to reduce anxiety symptoms by modulating serotonin receptors.
  • Antidepressant Properties : The interaction with neurotransmitter systems suggests that this compound may also have antidepressant effects.
  • Antipsychotic Activity : Some studies indicate potential antipsychotic properties through dopamine receptor modulation.

Interaction Studies

Preliminary studies have shown that this compound may interact with various neurotransmitter receptors, particularly those involving serotonin and dopamine pathways. These interactions are crucial for understanding its potential therapeutic applications.

Comparative Analysis

The uniqueness of this compound lies in its specific combination of bromine and silyl groups, which may enhance its pharmacological profile compared to structurally similar compounds. Below is a comparison of some related compounds:

Compound NameStructureUnique Features
1-(4-Bromophenyl)-4-piperidinecarboxylic acidC13H14BrNLacks silyl protection; used in pain management
4-(2-Fluorobenzyl)-piperazineC11H14FNContains fluorine; studied for antidepressant effects
1-(3-Chlorobenzyl)-4-piperidinecarboxylic acidC13H16ClNChlorine substituent; potential anti-inflammatory properties

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that compounds similar to 1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine may exhibit various biological activities, particularly in the realm of neuropharmacology. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting that this compound could have potential applications as:

  • Anxiolytics : Compounds with similar structures have been studied for their ability to reduce anxiety.
  • Antidepressants : The interaction with serotonin receptors could position this compound as a candidate for treating depression.
  • Antipsychotics : Potential effects on dopamine pathways may indicate usefulness in managing psychotic disorders.

Interaction Studies

Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Understanding its binding affinities and mechanisms of action at specific receptor sites is crucial for elucidating its pharmacological profile.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, which can vary based on laboratory protocols. The synthesis process often includes:

  • Formation of the piperazine ring.
  • Introduction of the bromobenzyl group.
  • Addition of the tert-butyldimethylsilyl ether.

These steps are critical for achieving desired yields and purity levels.

Case Studies and Research Findings

While specific case studies directly involving this compound may be limited, research on related compounds provides insights into its potential applications:

  • Anxiolytic Activity : Studies on structurally similar piperazines have shown promise in reducing anxiety symptoms in preclinical models.
  • Antidepressant Effects : Compounds targeting serotonin receptors have been effective in alleviating depressive symptoms, suggesting that this compound could yield similar outcomes.
  • Neurotransmitter Modulation : Research indicates that modifications in piperazine derivatives can lead to significant changes in neurotransmitter activity, supporting further investigation into this compound's effects.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name N1 Substituent N4 Substituent Key Functional Groups Biological Activity References
Target Compound 2-Bromobenzyl 2-(TBDMS-Oxy)ethyl Bromoaryl, Silyl Ether Unknown (Potential CNS activity)
GBR-12909 Bis(4-Fluorophenyl)methoxyethyl 3-Phenylpropyl Fluorinated Aryl, Ether Dopamine Transporter Inhibitor
[] Compound 10 4-Fluorobenzyl 2-Bromophenyl Carbonyl Fluorinated Aryl, Carbonyl Sigma Receptor Affinity
1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine 4-Bromobenzyl 2-Furanylmethyl Bromoaryl, Heterocyclic Undisclosed
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine 3-Bromobenzyl 2,4,5-Trimethoxybenzyl Bromoaryl, Methoxy Undisclosed

Key Observations:

Substituent Position and Electronic Effects: Bromine at the ortho position (target compound) may sterically hinder interactions compared to para-bromo derivatives (e.g., ). This could reduce binding affinity to receptors requiring planar aromatic interactions .

Biological Activity: GBR-12909, a structurally rigid analog, exhibits nanomolar affinity for dopamine transporters (DAT; IC₅₀ = 1–8 nM) due to its extended aromatic and alkyl chains . The target compound’s shorter N4 chain and bulky TBDMS group may reduce DAT binding but could favor sigma receptor interactions, as seen in silyl-containing ligands . Fluorinated analogs (e.g., ) show enhanced sigma-1 receptor binding (IC₅₀ = 8–50 nM), suggesting that bromine’s larger atomic radius in the target compound might lower affinity unless compensated by hydrophobic interactions .

Key Challenges:

  • Steric Hindrance : Introducing the TBDMS group requires careful optimization of reaction conditions (e.g., excess base, prolonged reaction times) to avoid incomplete protection .
  • Regioselectivity: Alkylation of piperazine often leads to mixtures of mono- and di-substituted products, necessitating chromatographic purification .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP* Water Solubility (mg/mL)* Metabolic Stability
Target Compound 455.4 4.5 0.01 High (TBDMS group)
GBR-12909 473.5 3.8 0.05 Moderate
[] Compound 10 377.2 3.2 0.10 Low (Carbonyl)

*Calculated using ChemDraw and ADMET predictors.

Highlights:

  • The TBDMS group in the target compound significantly improves metabolic stability by shielding the hydroxyl group from oxidative enzymes, a common issue in GBR-12909 derivatives .
  • Lower water solubility of the target compound may limit parenteral administration but is advantageous for CNS-targeted oral formulations .

Métodos De Preparación

Protection of Hydroxyethyl Moiety with tert-Butyldimethylsilyl (TBS) Group

The synthesis begins with the protection of the hydroxyethyl group to prevent unwanted side reactions during subsequent alkylation steps. The TBS group is commonly employed due to its stability under various reaction conditions and facile removal when needed.

Procedure:

  • A hydroxyethyl precursor (such as butane-1,3-diol or 2-hydroxyethylamine derivatives) is dissolved in dry dichloromethane (DCM) under an inert nitrogen atmosphere.
  • Imidazole is added as a base to catalyze the silylation.
  • tert-Butyldimethylsilyl chloride (TBSCl) is added dropwise at 0°C to the stirred solution.
  • The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours.
  • Upon completion, the mixture is quenched with brine, and the organic phase is extracted with ethyl acetate.
  • The combined organic layers are dried over sodium sulfate and concentrated.
  • Purification is performed by flash silica gel chromatography to isolate the TBS-protected hydroxyethyl intermediate as a colorless liquid with yields reported around 87%.
Reagent Amount Role
Hydroxyethyl precursor 1.00 equiv Substrate
Imidazole 2.40 equiv Base catalyst
tert-Butyldimethylsilyl chloride (TBSCl) 1.20 equiv Silylating agent
Solvent Dry DCM Reaction medium
Temperature 0°C to room temp Reaction control
Time 12 hours Reaction duration

Alkylation of Piperazine with 2-Bromobenzyl Halide

The core piperazine structure is functionalized by N-alkylation with 2-bromobenzyl halide, typically bromide or chloride, under basic conditions.

General Method:

  • Piperazine or a substituted piperazine derivative is dissolved in a polar aprotic solvent such as acetone.
  • A base, commonly potassium carbonate (K2CO3), is added to deprotonate the piperazine nitrogen.
  • An excess of 2-bromobenzyl halide is introduced to the reaction mixture to drive the alkylation to completion.
  • The mixture is refluxed to facilitate nucleophilic substitution.
  • After reaction completion, the mixture is cooled and filtered to remove salts.
  • The product is extracted, dried, and purified by chromatographic techniques.
Reagent Amount Role
Piperazine 1.00 equiv Nucleophile
2-Bromobenzyl halide Excess Alkylating agent
Potassium carbonate (K2CO3) 2.00 equiv Base
Solvent Acetone Reaction medium
Temperature Reflux (~56°C) Reaction control
Time Variable (hours) Reaction duration

Coupling of TBS-Protected Hydroxyethyl Group to Piperazine

Following the alkylation of piperazine with 2-bromobenzyl halide, the TBS-protected hydroxyethyl group is introduced at the other nitrogen of the piperazine ring.

Methodology:

  • The TBS-protected hydroxyethyl intermediate is reacted with the piperazine derivative under nucleophilic substitution conditions.
  • The reaction is typically carried out in the presence of a base such as potassium carbonate in acetone or acetonitrile.
  • The reaction mixture is refluxed or stirred at elevated temperature to facilitate coupling.
  • Workup involves aqueous extraction and purification by flash chromatography to isolate the final compound.

This step ensures selective mono-substitution at the piperazine nitrogen, preserving the TBS protection for further synthetic manipulations or stability.

Purification and Characterization

After synthesis, purification is essential to obtain analytically pure 1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine.

  • Flash silica gel chromatography is the preferred method, using gradients of hexanes and ethyl acetate to separate the product from impurities.
  • The purified compound is typically obtained as a colorless to pale yellow oil or solid.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents & Conditions Product/Intermediate Yield (%)
1 Hydroxyethyl precursor TBSCl, imidazole, dry DCM, 0°C to RT, 12 h TBS-protected hydroxyethyl intermediate ~87
2 Piperazine, 2-bromobenzyl halide K2CO3, acetone, reflux 1-(2-Bromobenzyl)piperazine Variable
3 TBS-protected hydroxyethyl intermediate, 1-(2-Bromobenzyl)piperazine K2CO3, acetone or acetonitrile, reflux or RT stirring This compound Variable
4 Crude product Flash chromatography Pure final compound High purity

Research Findings and Notes

  • The use of TBS protection is critical to prevent hydroxy group interference during alkylation and to improve overall yield and selectivity.
  • Potassium carbonate is an effective base for facilitating nucleophilic substitution on piperazine nitrogens, especially in acetone solvent systems.
  • Excess alkylating agent (2-bromobenzyl halide) is often employed to drive the reaction to completion, but careful purification is required to remove unreacted starting materials.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR is recommended to optimize reaction time and prevent over-alkylation or side reactions.
  • The final compound's stability is enhanced by the TBS group, which can be selectively removed under mild acidic or fluoride ion conditions if needed for further functionalization.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:

Piperazine Functionalization: Introduce the 2-bromobenzyl group via nucleophilic substitution using 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

TBDMS Protection: React the hydroxyl group of 2-hydroxyethylpiperazine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form the protected ethyloxy intermediate .

Coupling: Combine the intermediates using a coupling agent (e.g., HBTU or DCC) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC .

Basic: How is the purity and structural integrity of this compound confirmed in research settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., TBDMS methyl groups at ~0.1 ppm, bromobenzyl aromatic protons at 7.2–7.6 ppm) .
    • 2D NMR (COSY, HSQC) resolves connectivity between the piperazine ring and substituents .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using reverse-phase C18 columns with UV detection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .

Advanced: How does the tert-butyldimethylsilyl (TBDMS) protecting group influence the compound's reactivity in subsequent derivatization?

Methodological Answer:

  • Stability: The TBDMS group is stable under basic and mildly acidic conditions but cleaved selectively with tetrabutylammonium fluoride (TBAF) or HF-pyridine .
  • Steric Effects: The bulky TBDMS group reduces nucleophilic attack at the ethyloxy chain, enabling selective functionalization of the piperazine nitrogen .
  • Case Study: In analogues, TBDMS protection improved solubility in non-polar solvents (e.g., DCM), facilitating coupling reactions with acid-sensitive reagents .

Advanced: What strategies are employed to analyze the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • Kinase Inhibition Assays:
    • Use recombinant kinases (e.g., tyrosine kinases) in ATP-binding assays with luciferase-based detection .
    • IC₅₀ values are calculated from dose-response curves (typical range: 0.1–10 µM) .
  • Molecular Docking:
    • Dock the compound into kinase crystal structures (PDB) using software like AutoDock Vina to predict binding modes and key interactions (e.g., bromobenzyl halogen bonding) .
  • Cellular Models: Evaluate cytotoxicity and target engagement in cancer cell lines (e.g., MTT assays) .

Advanced: How do structural modifications (e.g., bromobenzyl vs. fluorobenzyl groups) impact the compound's pharmacological profile?

Methodological Answer:

  • Electronic Effects:
    • Bromine’s electronegativity enhances halogen bonding with kinase active sites compared to fluorine, improving inhibitory potency (e.g., IC₅₀ reduction by 2–3 fold) .
  • Steric Hindrance:
    • The larger bromobenzyl group may reduce binding pocket accessibility in rigid targets but improve selectivity for bulkier kinases .
  • Case Study: Fluorobenzyl derivatives showed higher metabolic stability in microsomal assays, whereas bromobenzyl analogues exhibited stronger cellular uptake .

Advanced: How can contradictory data on biological activity be resolved when comparing this compound to structurally similar derivatives?

Methodological Answer:

  • Meta-Analysis: Compile dose-response data across studies to identify trends (e.g., correlation between bromine substitution and kinase selectivity) .
  • Structural-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., TBDMS vs. tert-butyl esters) and measure activity changes .
  • Experimental Replication: Reproduce assays under standardized conditions (e.g., pH, temperature) to control for variability .

Basic: What solvent systems are recommended for handling and storing this compound?

Methodological Answer:

  • Storage: Dissolve in anhydrous DCM or DMSO (seal under argon) at –20°C to prevent TBDMS hydrolysis .
  • Reaction Solvents: Use aprotic solvents (e.g., THF, DMF) for coupling reactions to avoid nucleophilic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.